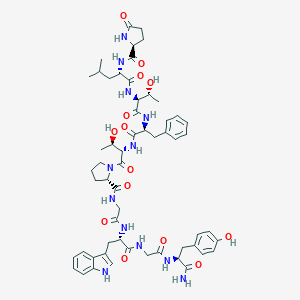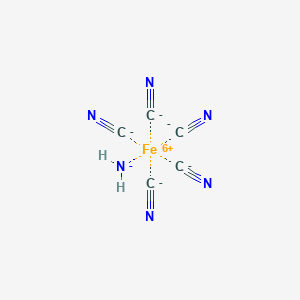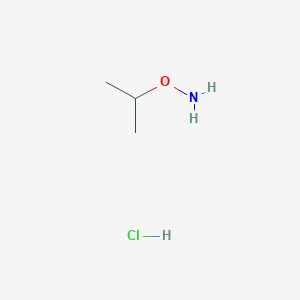
2-Chloro-5-fluoropyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogen-rich pyridine derivatives, including compounds similar to 2-Chloro-5-fluoropyridine, involves halogen dance reactions. These methods allow for the selective introduction of halogen atoms into the pyridine ring, providing access to a variety of functionalized pyridines suitable for further chemical manipulations (Wu et al., 2022).
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluoropyridine features a pyridine ring substituted with chlorine and fluorine atoms at the 2nd and 5th positions, respectively. This arrangement influences the electronic distribution within the molecule, impacting its reactivity and interactions with other chemical species. Studies on similar halogenated pyridines have shown that the positions of the halogen atoms play a crucial role in determining the compound's physical and chemical properties.
Chemical Reactions and Properties
2-Chloro-5-fluoropyridine participates in various chemical reactions, including nucleophilic substitution, due to the presence of electronegative halogen atoms that activate the pyridine ring towards nucleophilic attack. Chemoselective amination of similar halogenated pyridines has been demonstrated, showcasing the ability to selectively replace halogen atoms with amino groups under specific conditions (Stroup et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Pyridines
- Scientific Field : Organic Chemistry
- Summary of Application : 2-Chloro-5-fluoropyridine is used in the synthesis of various fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Specific methods of synthesis are not provided in the source .
- Results or Outcomes : The synthesis of these compounds is of interest due to their potential applications in various fields, including as potential imaging agents for various biological applications .
Synthesis of F 18 Substituted Pyridines
- Scientific Field : Radiotherapy of Cancer
- Summary of Application : 2-Chloro-5-fluoropyridine can be used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
- Methods of Application : Specific methods for the synthesis of F 18 substituted pyridines are not provided in the source .
- Results or Outcomes : The synthesis of these compounds is of interest due to their potential applications in local radiotherapy of cancer .
Synthesis of Pyrazol-3-ylamino Pyrazines
- Scientific Field : Medicinal Chemistry
- Summary of Application : 2-Chloro-5-fluoropyridine is used as an intermediate in the synthesis of pyrazol-3-ylamino pyrazines . These compounds are studied as potential JAK2 inhibitors , which could have therapeutic applications in various diseases, including cancer .
- Methods of Application : Specific methods for the synthesis of pyrazol-3-ylamino pyrazines are not provided in the source .
- Results or Outcomes : The synthesis of these compounds is of interest due to their potential applications as JAK2 inhibitors .
Synthesis of 5-Amino-2-fluoropyridine
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 2-Chloro-5-fluoropyridine can be used in the synthesis of 5-amino-2-fluoropyridine . This compound is used as an epilepsy medicine .
- Methods of Application : The compound is synthesized from 2-chloro-5-nitropyridine . Specific methods of synthesis are not provided in the source .
- Results or Outcomes : The synthesis of this compound is of interest due to its potential applications in the treatment of epilepsy .
Synthesis of Herbicides and Insecticides
- Scientific Field : Agricultural Chemistry
- Summary of Application : 2-Chloro-5-fluoropyridine can be used as a starting material for the synthesis of some herbicides and insecticides .
- Methods of Application : Specific methods for the synthesis of these herbicides and insecticides are not provided in the source .
- Results or Outcomes : The synthesis of these compounds is of interest due to their potential applications in agriculture .
Synthesis of 5-Fluoro-2-Amino Pyrimidines
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 2-Chloro-5-fluoropyridine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines . These compounds can be used in various pharmaceutical applications .
- Methods of Application : The compound is synthesized by reacting with various amines in the presence of K2CO3, via a C-N bond forming reaction .
- Results or Outcomes : The synthesis of these compounds is of interest due to their potential applications in pharmaceuticals .
Safety And Hazards
2-Chloro-5-fluoropyridine is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-chloro-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN/c6-5-2-1-4(7)3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGXQLSFJCIDNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382306 | |
| Record name | 2-Chloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoropyridine | |
CAS RN |
31301-51-6 | |
| Record name | 2-Chloro-5-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31301-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)








